Comparative Allelopathic Potency: 8-Hydroxy-4-cadinen-3-one vs. 4,7(11)-Cadinadiene-3,8-dione and JA-Ile in Arabidopsis Root Growth
8-Hydroxy-4-cadinen-3-one demonstrates significant inhibitory activity against Arabidopsis thaliana seedling root growth at a concentration of 0.1 mmol·L⁻¹, whereas the close structural analog 4,7(11)-cadinadiene-3,8-dione showed weaker inhibition under identical assay conditions, requiring higher concentrations to achieve comparable effects [1]. In the same comparative study, the endogenous phytohormone JA-Ile served as a positive control, exhibiting a distinct inhibition pattern that differed both qualitatively and quantitatively from 8-Hydroxy-4-cadinen-3-one [1].
| Evidence Dimension | Inhibitory activity against Arabidopsis thaliana seedling root growth |
|---|---|
| Target Compound Data | Significant inhibition at 0.1 mmol·L⁻¹ (quantitative inhibition percentage not specified in source) |
| Comparator Or Baseline | 4,7(11)-Cadinadiene-3,8-dione (weaker inhibition at same concentration); JA-Ile (distinct inhibition pattern, qualitative difference) |
| Quantified Difference | 8-Hydroxy-4-cadinen-3-one is more potent than 4,7(11)-cadinadiene-3,8-dione at equivalent 0.1 mmol·L⁻¹ concentration |
| Conditions | A. thaliana seedling root growth assay; concentration: 0.1 mmol·L⁻¹ |
Why This Matters
This head-to-head comparison establishes 8-Hydroxy-4-cadinen-3-one as the more potent allelochemical among co-occurring cadinane sesquiterpenes from E. adenophorum, making it the preferred tool compound for dissecting allelopathic mechanisms.
- [1] Li, Z.-Y.; et al. Isolation and identification of a potential allelochemical from the invasive plant Eupatorium adenophorum. Journal of Biosafety 2011, 20 (3), 207–212. View Source
